molecular formula C17H17Cl2NO2 B2446748 N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide CAS No. 449154-34-1

N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide

Cat. No.: B2446748
CAS No.: 449154-34-1
M. Wt: 338.23
InChI Key: XFYREPJNQBDZIW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide is an organic compound characterized by the presence of dichlorophenyl and methylphenoxy groups attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide typically involves the reaction of 3,5-dichloroaniline with 4-(4-methylphenoxy)butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide: shares structural similarities with other phenyl and butanamide derivatives.

    This compound: can be compared to compounds such as N-(3,5-dichlorophenyl)-4-(4-methoxyphenoxy)butanamide and N-(3,5-dichlorophenyl)-4-(4-ethoxyphenoxy)butanamide.

Uniqueness

  • The presence of both dichlorophenyl and methylphenoxy groups in this compound imparts unique chemical and biological properties.
  • The compound’s specific substitution pattern and functional groups contribute to its distinct reactivity and potential applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-12-4-6-16(7-5-12)22-8-2-3-17(21)20-15-10-13(18)9-14(19)11-15/h4-7,9-11H,2-3,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYREPJNQBDZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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